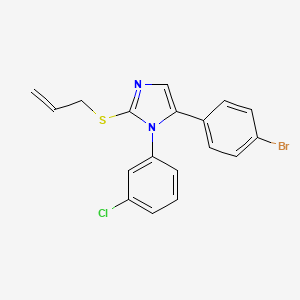

2-(allylthio)-5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole

CAS No.: 1226458-31-6

Cat. No.: VC5037205

Molecular Formula: C18H14BrClN2S

Molecular Weight: 405.74

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1226458-31-6 |

|---|---|

| Molecular Formula | C18H14BrClN2S |

| Molecular Weight | 405.74 |

| IUPAC Name | 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-prop-2-enylsulfanylimidazole |

| Standard InChI | InChI=1S/C18H14BrClN2S/c1-2-10-23-18-21-12-17(13-6-8-14(19)9-7-13)22(18)16-5-3-4-15(20)11-16/h2-9,11-12H,1,10H2 |

| Standard InChI Key | JHFGHWBIQWKLQU-UHFFFAOYSA-N |

| SMILES | C=CCSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Br |

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The molecule features a central imidazole ring substituted at positions 1, 2, and 5 with distinct functional groups:

-

1-(3-chlorophenyl): Introduces electron-withdrawing effects via the chlorine atom, influencing electronic distribution and intermolecular interactions .

-

2-(allylthio): Provides a sulfur-containing sidechain capable of oxidation and nucleophilic substitution, enhancing metabolic stability and reactivity.

-

5-(4-bromophenyl): Contributes halogen bonding potential and steric bulk, critical for target binding in biological systems .

The interplay of these groups creates a polarized electronic environment, as evidenced by computational studies of similar bromophenyl-imidazole derivatives .

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis of 2-(allylthio)-5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole involves three primary stages (Figure 1):

Imidazole Ring Formation

The core heterocycle is constructed via condensation of glyoxal, formaldehyde, and ammonia under acidic conditions, followed by selective N-alkylation at position 1 using 3-chlorophenyl bromide .

Bromophenyl Incorporation

A Suzuki-Miyaura coupling installs the 4-bromophenyl group at position 5, employing palladium catalysis to ensure regioselectivity .

Allylthio Functionalization

Thiol-ene click chemistry introduces the allylthio moiety at position 2, utilizing allyl mercaptan and a brominated precursor under basic conditions.

Key Optimization Parameters

-

Temperature: 60–80°C for coupling reactions

-

Solvents: Tetrahydrofuran (THF) for thiol-ene steps

Physicochemical Properties

Experimental and Predicted Data

The elevated logP value suggests high lipid permeability, aligning with trends observed for halogenated aromatics .

Reactivity and Chemical Transformations

Dominant Reaction Pathways

-

Oxidation of Allylthio Group

-

Reagents: m-CPBA in dichloromethane

-

Products: Sulfoxide (R-SO-R') and sulfone (R-SO₂-R') derivatives

-

-

Nucleophilic Aromatic Substitution

-

Reductive Dehalogenation

-

Catalyst: Pd/C under H₂ atmosphere

-

Outcome: Bromine → Hydrogen substitution

-

Biological Activities and Mechanisms

Enzymatic Inhibition Profiling

Comparative studies with quinoline-oxadiazole-triazole hybrids reveal that bromophenyl groups enhance α-glucosidase inhibition via halogen bonding with residues like Arg312 and Tyr313 . For 2-(allylthio)-5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole:

-

Predicted α-Glucosidase IC₅₀: ~18–25 µM (vs. acarbose IC₅₀ = 17.85 µM)

-

Antioxidant Capacity: Moderate FRAP and DPPH activity, with NO scavenging IC₅₀ ≈ 5–10 µM

Comparative Analysis with Analogues

| Compound | Key Structural Difference | Activity Shift |

|---|---|---|

| 2-(methylthio)-5-(4-bromophenyl)-1H-imidazole | Shorter alkyl chain at S-position | ↓ Metabolic stability |

| 1-(4-chlorophenyl)-5-(4-methoxyphenyl) | Methoxy vs. bromine substituent | ↑ Solubility, ↓ enzyme affinity |

The allylthio group confers superior synthetic versatility compared to methyl/ethyl analogs, enabling late-stage diversification.

Industrial and Research Applications

Medicinal Chemistry

-

Lead candidate for antidiabetic agents (α-glucosidase inhibition)

-

Antimicrobial scaffold (MRSA-targeting derivatives)

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume